molecular formula C8H16O2Si B14712430 Dimethylbis[(prop-2-en-1-yl)oxy]silane CAS No. 18269-92-6

Dimethylbis[(prop-2-en-1-yl)oxy]silane

Cat. No.: B14712430
CAS No.: 18269-92-6
M. Wt: 172.30 g/mol
InChI Key: QVBNFJYTSUIDFQ-UHFFFAOYSA-N
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Description

Dimethylbis[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C₈H₁₄O₂Si, featuring two methyl groups and two allyloxy (prop-2-en-1-yloxy) groups bonded to a central silicon atom. Its structure can be represented as (CH₃)₂Si(OCH₂CH=CH₂)₂. The allyloxy substituents impart reactivity toward polymerization and crosslinking, making it a candidate for applications in silicone-based materials, adhesives, or coatings.

Properties

CAS No.

18269-92-6

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

dimethyl-bis(prop-2-enoxy)silane

InChI

InChI=1S/C8H16O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

QVBNFJYTSUIDFQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of dimethylchlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:

(CH3)2SiCl2+2CH2=CHCH2OH(CH3)2Si(OCH2CH=CH2)2+2HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{CH}_2\text{=CHCH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_2\text{CH=CH}_2\text{)}_2 + 2 \text{HCl} (CH3​)2​SiCl2​+2CH2​=CHCH2​OH→(CH3​)2​Si(OCH2​CH=CH2​)2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated silane.

    Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the allyl groups.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Epoxides: Formed from the oxidation of allyl groups.

    Saturated Silanes: Resulting from the reduction of the compound.

    Substituted Silanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Dimethylbis[(prop-2-en-1-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Materials Science: Employed in the development of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which dimethylbis[(prop-2-en-1-yl)oxy]silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile reagent, participating in various chemical transformations. In materials science, its ability to form stable silicon-oxygen bonds contributes to the enhanced properties of silicon-based materials. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to Dimethylbis[(prop-2-en-1-yl)oxy]silane, with distinctions in substituents, reactivity, and applications:

Bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane (CAS 53863-99-3)

  • Structure : (CH₃)₂Si(O–C≡C–C(CH₃)₂)₂
  • Key Differences : Replaces allyloxy with propargyloxy (alkynyl) groups.
  • Likely used in specialty polymers or coatings .

Ethoxymethylbis[(prop-1-en-2-yl)oxy]silane (CAS 80228-88-2)

  • Structure : (CH₃CH₂OCH₂)Si(O–CH(CH₂CH₂))₂
  • Key Differences : Contains ethoxymethyl and prop-1-en-2-yloxy (isomer of allyloxy) groups.

Hexamethyldisiloxane (CAS 107-46-0)

  • Structure : (CH₃)₃Si–O–Si(CH₃)₃
  • Key Differences : A siloxane with methyl groups only.
  • Reactivity/Applications: Non-reactive and highly volatile; used as a solvent or lubricant. Contrasts with the allyloxy silane’s reactivity in crosslinking .

Dimethylbis(indenyl)silane (CAS 18666-26-7)

  • Structure : (CH₃)₂Si(C₉H₇)₂ (indenyl substituents)
  • Key Differences : Aromatic indenyl groups enable π-complexation in catalysis.

Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)

  • Structure : (CH₂=CHCH₂O)₂C–O–(CH₂CH₂O)–C(O)O(CH₂CH=CH₂)₂
  • Applications : Crosslinking agent in resins or dental materials, highlighting the versatility of allyl groups in polymer chemistry .

Data Table: Comparative Overview

Compound Name CAS Number Substituents Key Applications/Reactivity Reference
This compound Not provided Allyloxy, methyl Polymer crosslinking, electronics Inferred
Bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane 53863-99-3 Propargyloxy, methyl Specialty polymers
Ethoxymethylbis[(prop-1-en-2-yl)oxy]silane 80228-88-2 Prop-1-en-2-yloxy, ethoxymethyl Catalysis, coatings
Hexamethyldisiloxane 107-46-0 Methyl, siloxane Solvents, lubricants
Dimethylbis(indenyl)silane 18666-26-7 Indenyl, methyl Metallocene catalysts
Diallyl 2,2'-oxydiethyl dicarbonate 142-22-3 Allyloxy, carbonate Resins, dental materials

Reactivity and Functional Group Analysis

  • Allyloxy vs. Propargyloxy : Allyloxy groups undergo radical-initiated polymerization and hydrosilylation, whereas propargyloxy groups (C≡C) participate in cycloaddition or click reactions .
  • Silicon vs. Carbon Backbone : Silanes exhibit higher thermal stability and hydrophobicity compared to carbon-based analogs like diallyl dicarbonate .
  • Aromatic vs. Aliphatic Substituents : Indenyl groups in dimethylbis(indenyl)silane enable coordination chemistry, unlike the aliphatic allyloxy groups .

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